(4-Phenethoxyphenyl)boronic acid
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Overview
Description
(4-Phenethoxyphenyl)boronic acid is an organic compound with the molecular formula C14H15BO3 It is a boronic acid derivative characterized by the presence of a phenethoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Phenethoxyphenyl)boronic acid can be synthesized through several methods, with one of the most common being the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and is highly efficient .
Industrial Production Methods
Industrial production of this compound often involves the large-scale application of the Suzuki-Miyaura coupling reaction. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Phenethoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenethoxyphenylboronic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenethoxyphenyl derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
(4-Phenethoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Phenethoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound interacts with active site residues to modulate enzyme activity. The molecular targets and pathways involved include interactions with proteins and nucleic acids, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Phenoxyphenylboronic acid
Uniqueness
(4-Phenethoxyphenyl)boronic acid is unique due to the presence of the phenethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective.
Properties
Molecular Formula |
C14H15BO3 |
---|---|
Molecular Weight |
242.08 g/mol |
IUPAC Name |
[4-(2-phenylethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C14H15BO3/c16-15(17)13-6-8-14(9-7-13)18-11-10-12-4-2-1-3-5-12/h1-9,16-17H,10-11H2 |
InChI Key |
XDPPJKUUTVYILH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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